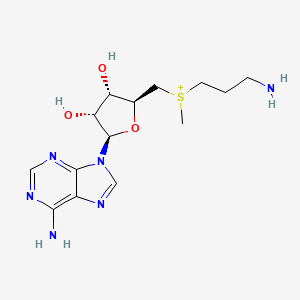

S-adenosylmethioninamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopropyl-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N6O3S/c1-24(4-2-3-15)5-8-10(21)11(22)14(23-8)20-7-19-9-12(16)17-6-18-13(9)20/h6-8,10-11,14,21-22H,2-5,15H2,1H3,(H2,16,17,18)/q+1/t8-,10-,11-,14-,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNBITIXDCPNSD-LSRJEVITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCCN)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CCCN)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N6O3S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029264 | |

| Record name | S-Adenosyl-L-methionamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Adenosylmethioninamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22365-13-5 | |

| Record name | Decarboxylated AdoMet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22365-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Adenosyl-3-methylthiopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Adenosyl-L-methionamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ADENOSYLMETHIONINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y283L4G9XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Adenosylmethioninamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the S-adenosylmethioninamine Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of S-adenosylmethioninamine (decarboxylated S-adenosylmethionine or dcSAM) is a critical control point in the metabolic pathway leading to the production of higher polyamines, spermidine (B129725), and spermine (B22157). These polyamines are essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation. The sole enzyme responsible for dcSAM synthesis in mammalian cells is S-adenosylmethionine decarboxylase (AdoMetDC), encoded by the AMD1 gene. Due to its pivotal role, the S-adenosylmethioninamine biosynthesis pathway is tightly regulated at multiple levels, including transcriptionally, translationally, and allosterically. Dysregulation of this pathway is frequently observed in various cancers, making AdoMetDC a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the dcSAM biosynthesis pathway, including its core components, regulatory mechanisms, and detailed experimental protocols for its investigation.

The Core Pathway: From S-adenosylmethionine to S-adenosylmethioninamine

The central reaction in the S-adenosylmethioninamine (dcSAM) biosynthesis pathway is the decarboxylation of S-adenosylmethionine (SAM). This irreversible reaction is catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), also known as S-adenosylmethionine decarboxylase 1 (AMD1).[1][2]

S-adenosylmethionine (SAM) → S-adenosylmethioninamine (dcSAM) + CO₂

dcSAM serves as the aminopropyl group donor for the subsequent synthesis of spermidine and spermine, which are catalyzed by spermidine synthase and spermine synthase, respectively. The intracellular concentration of dcSAM is kept at very low levels, indicating that AdoMetDC is a rate-limiting enzyme in the polyamine biosynthetic pathway.[3]

Key Enzyme: S-adenosylmethionine Decarboxylase (AdoMetDC/AMD1)

-

Gene: AMD1

-

EC Number: 4.1.1.50[1]

-

Structure and Activation: Mammalian AdoMetDC is synthesized as a proenzyme that undergoes an autocatalytic post-translational cleavage to form two subunits, a larger α-subunit and a smaller β-subunit. This processing also generates a covalently bound pyruvate (B1213749) prosthetic group at the N-terminus of the α-subunit, which is essential for catalytic activity.[4][5][6]

-

Cofactor: Unlike many decarboxylases that use pyridoxal (B1214274) phosphate, AdoMetDC utilizes this pyruvate cofactor for catalysis.[1]

Quantitative Data

Enzyme Kinetics of Human S-adenosylmethionine Decarboxylase

The kinetic parameters of human AdoMetDC are crucial for understanding its catalytic efficiency and for the development of inhibitors.

| Parameter | Value | Conditions | Reference |

| Km for SAM | ~50 µM | - | [7] (Review, specific experimental conditions not detailed) |

| Vmax | Not explicitly found in search results | - | - |

Note: While the Km value is cited in a review, specific experimental details for its determination were not available in the provided search results. Vmax values are highly dependent on enzyme concentration and assay conditions and were not found as a standardized value.

Intracellular Concentrations of dcSAM

The intracellular concentration of dcSAM is tightly regulated and maintained at low levels.

| Cell Type | Concentration | Method | Reference |

| L1210 cells | Markedly reduced by AdoMetDC inhibitors | Indirectly measured by polyamine levels | [8] |

| Various mammalian cells | Generally kept very low | General statement in reviews | [3] |

Note: Specific quantitative values for the basal intracellular concentration of dcSAM in various mammalian cell lines were not found in the search results. Its low abundance makes direct quantification challenging.

Inhibitors of Human S-adenosylmethionine Decarboxylase

Several potent inhibitors of human AdoMetDC have been developed and characterized.

| Inhibitor | IC50 / Ki | Type of Inhibition | Reference |

| 5'-deoxy-5'-[N-methyl-N-[2-(aminooxy)ethyl]amino]adenosine (MAOEA) | IC50: 400 nM (rat prostate enzyme) | Irreversible | [8] |

| 5'-deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine (MHZPA) | IC50: 70 nM (rat prostate enzyme) | Irreversible | [8] |

| Methylglyoxal bis(guanylhydrazone) (MGBG) | Competitive | - | [9] |

| 8-Methyl-substituted adenine (B156593) analogues of SAM | Varies (some in µM range) | Competitive | [10] |

Note: The IC50 values for MAOEA and MHZPA are for the rat prostate enzyme, which shares high homology with the human enzyme.

Regulation of the S-adenosylmethioninamine Biosynthesis Pathway

The activity of AdoMetDC is exquisitely controlled through multiple mechanisms to ensure appropriate levels of polyamines.

Allosteric Regulation by Putrescine

Putrescine, the product of the ornithine decarboxylase (ODC) reaction and the substrate for spermidine synthase, acts as an allosteric activator of AdoMetDC.[5] This activation serves as a feed-forward mechanism, coupling the synthesis of putrescine to the production of the aminopropyl donor required for its conversion to higher polyamines.

Transcriptional and Translational Regulation by Polyamines

The intracellular concentrations of spermidine and spermine regulate the expression of the AMD1 gene and the translation of its mRNA. High levels of polyamines generally lead to a decrease in AdoMetDC activity.

Signaling Pathway Integration

Recent evidence has implicated the mTORC1 signaling pathway in the regulation of AdoMetDC. This pathway can influence the stability of the AMD1 protein, thereby linking nutrient and growth factor signaling to polyamine biosynthesis.

Experimental Protocols

Measurement of S-adenosylmethionine Decarboxylase Activity

A common method for assaying AdoMetDC activity involves the use of radiolabeled S-adenosyl-L-[carboxyl-¹⁴C]methionine. The release of ¹⁴CO₂ is quantified as a measure of enzyme activity.

Materials:

-

Cell or tissue extract

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5 mM dithiothreitol, 1 mM EDTA, and 50 µM putrescine)

-

S-adenosyl-L-[carboxyl-¹⁴C]methionine

-

Hyamine hydroxide (B78521) or other CO₂ trapping agent

-

Scintillation cocktail and counter

Protocol:

-

Prepare cell or tissue lysates in a suitable buffer.

-

Set up reaction tubes containing the assay buffer.

-

Add a defined amount of protein extract to each tube.

-

Initiate the reaction by adding S-adenosyl-L-[carboxyl-¹⁴C]methionine.

-

Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., 1 M HCl).

-

Trap the released ¹⁴CO₂ using a piece of filter paper soaked in hyamine hydroxide placed in a center well within the sealed reaction tube.

-

Allow the CO₂ to be trapped for a period of time (e.g., 60 minutes).

-

Transfer the filter paper to a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate enzyme activity based on the amount of ¹⁴CO₂ released per unit of time and protein concentration.

Quantification of S-adenosylmethioninamine (dcSAM) by HPLC-MS/MS

Due to its low abundance, sensitive methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are required for the quantification of dcSAM.

Materials:

-

Cell extracts

-

Internal standard (e.g., a stable isotope-labeled version of dcSAM)

-

HPLC system coupled to a tandem mass spectrometer

-

Appropriate HPLC column (e.g., a C18 reversed-phase column)

-

Mobile phases (e.g., water and acetonitrile (B52724) with a modifier like formic acid)

Protocol:

-

Sample Preparation:

-

Harvest and lyse cells.

-

Perform protein precipitation (e.g., with methanol (B129727) or perchloric acid).

-

Add a known amount of the internal standard.

-

Centrifuge to remove precipitated proteins and collect the supernatant.

-

Dry the supernatant and reconstitute in a suitable solvent for injection.

-

-

HPLC Separation:

-

Inject the prepared sample onto the HPLC system.

-

Separate the analytes using a gradient elution with the chosen mobile phases.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both dcSAM and the internal standard (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

Generate a standard curve using known concentrations of dcSAM.

-

Calculate the concentration of dcSAM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Analysis of AMD1 Gene Expression

4.3.1. Quantitative PCR (qPCR)

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix

-

Primers specific for AMD1 and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Extract total RNA from cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers for AMD1 and the reference gene.

-

Data Analysis: Analyze the amplification data to determine the relative expression of AMD1 using a method like the ΔΔCt method.

4.3.2. Western Blotting

Materials:

-

Cell lysis buffer with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AMD1

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse cells and quantify the protein concentration.

-

SDS-PAGE: Separate proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Antibody Incubation: Incubate the membrane with the primary antibody against AMD1, followed by incubation with the secondary antibody.

-

Detection: Detect the protein of interest using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

S-adenosylmethioninamine Biosynthesis Pathway

Caption: The core reaction of the S-adenosylmethioninamine biosynthesis pathway.

Allosteric Regulation of AdoMetDC

Caption: Allosteric activation of AdoMetDC by putrescine.

Experimental Workflow for AMD1 Gene Expression Analysis

Caption: Workflow for analyzing AMD1 gene and protein expression.

Conclusion

The S-adenosylmethioninamine biosynthesis pathway, centered around the enzyme AdoMetDC, is a fundamental and highly regulated process in mammalian cells. Its product, dcSAM, is indispensable for the synthesis of higher polyamines that are vital for cellular function. The intricate regulatory mechanisms that control AdoMetDC activity highlight its importance and make it a significant area of research, particularly in the context of cancer biology and drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate this critical metabolic pathway.

References

- 1. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]

- 2. AMD1 adenosylmethionine decarboxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of human S-adenosylmethionine decarboxylase proenzyme processing as revealed by the structure of the S68A mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The crystal structure of human S-adenosylmethionine decarboxylase at 2.25 A resolution reveals a novel fold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanistic studies of the processing of human S-adenosylmethionine decarboxylase proenzyme. Isolation of an ester intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of inhibitors of S-adenosylmethionine decarboxylase on polyamine content and growth of L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of inhibitors of S-adenosylmethionine decarboxylase from different species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insights into the Design of Inhibitors of Human S-Adenosylmethionine Decarboxylase: Studies of Adenine C8 Substitution in Structural Analogues of S-Adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of S-Adenosylmethioninamine in Polyamine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Polyamine Synthesis

The biosynthesis of polyamines is a tightly regulated metabolic pathway crucial for cellular homeostasis.[6] Polyamines, with their positive charges at physiological pH, interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby modulating their function.[1][3] Dysregulation of polyamine metabolism has been implicated in various pathological conditions, including cancer, making the enzymes in this pathway attractive targets for therapeutic intervention.[2][7]

The synthesis of polyamines begins with the formation of putrescine from ornithine, a reaction catalyzed by ornithine decarboxylase (ODC).[8][9] The subsequent synthesis of spermidine (B129725) and spermine (B22157) requires the sequential transfer of aminopropyl groups, a process entirely dependent on the availability of S-adenosylmethioninamine.[5][10]

The Generation of S-Adenosylmethioninamine

S-Adenosylmethionine Decarboxylase (SAMDC)

SAMDC is a key regulatory enzyme in the polyamine biosynthetic pathway.[14][15] Unlike most amino acid decarboxylases that utilize pyridoxal (B1214274) phosphate (B84403) as a cofactor, SAMDC employs a covalently bound pyruvate (B1213749) residue.[11][16] The enzyme is synthesized as a proenzyme that undergoes autocatalytic cleavage to generate the active α and β subunits, with the pyruvate group formed from an internal serine residue at the N-terminus of the α subunit.[11] The activity of SAMDC is allosterically activated by putrescine and feedback-inhibited by spermidine and spermine.[14][17]

The Utilization of S-Adenosylmethioninamine

Once formed, S-adenosylmethioninamine serves as the exclusive aminopropyl group donor for the synthesis of spermidine and spermine, catalyzed by spermidine synthase and spermine synthase, respectively.[10][18]

Spermidine Synthase

Spermidine synthase (SPDS) catalyzes the transfer of the aminopropyl group from S-adenosylmethioninamine to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA).[10][19] This enzyme exhibits high specificity for its substrates, putrescine and dcSAM.[19][20] The reaction mechanism is thought to proceed via a sequential ordered or random ternary-complex mechanism.[10][19]

Spermine Synthase

Spermine synthase (SPMS) subsequently transfers a second aminopropyl group from another molecule of S-adenosylmethioninamine to spermidine, forming spermine and another molecule of MTA.[18][21] Similar to spermidine synthase, spermine synthase is highly specific for its substrates.[20] The kinetic mechanism of spermine synthase is proposed to be a compulsory-order mechanism where both substrates must bind to the enzyme before the release of products.[21]

Quantitative Data

A summary of the kinetic parameters for the key enzymes involved in the synthesis and utilization of S-adenosylmethioninamine is presented below. These values can vary depending on the species and experimental conditions.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| S-adenosylmethionine Decarboxylase | Trypanosoma cruzi | S-adenosylmethionine | - | >6 | [2] |

| Escherichia coli | S-adenosylmethionine | - | - | [9] | |

| Spermidine Synthase | Human | Putrescine | 20 | 1.9 | [8] |

| Human | dcSAM | 0.9 | 1.9 | [8] | |

| Thermotoga maritima | Putrescine | 19 | ~0.8 | [8] | |

| Thermotoga maritima | dcSAM | 0.75 | ~0.8 | [8] | |

| Spermine Synthase | Bovine Brain | Spermidine | 60 | - | [3][20] |

| Bovine Brain | dcSAM | 0.1 | - | [3][20] |

Signaling Pathways and Experimental Workflows

Polyamine Biosynthesis Pathway

Caption: The central pathway of polyamine biosynthesis.

Experimental Workflow for Enzyme Activity Assay

Caption: A generalized workflow for determining enzyme activity.

Experimental Protocols

Assay for S-Adenosylmethionine Decarboxylase (SAMDC) Activity

This protocol is based on the measurement of ¹⁴CO₂ released from L-[carboxyl-¹⁴C]S-adenosylmethionine.[22]

Materials:

-

Enzyme preparation (cell lysate or purified enzyme)

-

L-[carboxyl-¹⁴C]S-adenosylmethionine

-

Assay buffer: 50 mM sodium phosphate, pH 7.5, containing 2.5 mM dithiothreitol (B142953) (DTT) and 1 mM EDTA

-

Putrescine (for activation)

-

1 M Citric acid (for stopping the reaction)

-

Scintillation vials and scintillation fluid

-

Filter paper discs soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

-

Prepare the reaction mixture in a sealed tube. For a 100 µL final volume, add:

-

50 µL of 2x Assay buffer

-

10 µL of Putrescine solution (to a final concentration of 2.5 mM)

-

10 µL of L-[carboxyl-¹⁴C]S-adenosylmethionine (to a final concentration of 50 µM)

-

Water to bring the volume to 90 µL.

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme preparation.

-

Suspend a filter paper disc soaked in a CO₂ trapping agent above the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by injecting 100 µL of 1 M citric acid into the reaction mixture.

-

Continue incubation for an additional 60 minutes at 37°C to ensure all released ¹⁴CO₂ is trapped on the filter paper.

-

Remove the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of ¹⁴CO₂ released per unit time per amount of protein.

Assay for Spermidine/Spermine Synthase Activity

This protocol is based on the transfer of the [³H]aminopropyl group from [³H]dcSAM to putrescine or spermidine.[8][18]

Materials:

-

Enzyme preparation

-

[³H]Decarboxylated S-adenosylmethionine ([³H]dcSAM)

-

Putrescine or spermidine

-

Assay buffer: 100 mM sodium phosphate, pH 7.5

-

Phosphocellulose paper discs

-

Wash buffers: 10 mM Tris-HCl, pH 7.5, and 10 mM Tris-HCl, pH 7.5 containing 1 M NaCl

-

Scintillation vials and scintillation fluid

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL final volume, add:

-

25 µL of 2x Assay buffer

-

5 µL of putrescine or spermidine solution (to a final concentration of 1 mM)

-

10 µL of [³H]dcSAM (to a final concentration of 10 µM)

-

Water to bring the volume to 45 µL.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of the enzyme preparation.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by spotting 40 µL of the reaction mixture onto a phosphocellulose paper disc.

-

Wash the discs three times for 5 minutes each in 10 mM Tris-HCl, pH 7.5, to remove unreacted [³H]dcSAM.

-

Perform a final wash for 5 minutes in 10 mM Tris-HCl, pH 7.5, containing 1 M NaCl.

-

Rinse the discs briefly with ethanol (B145695) and allow them to dry.

-

Place the dry discs in scintillation vials with scintillation fluid and measure radioactivity.

-

Calculate the amount of product formed based on the incorporated radioactivity.

Quantification of Polyamines by HPLC

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA), 0.4 M

-

o-Phthalaldehyde (B127526) (OPA) derivatization reagent

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation:

-

Homogenize cell or tissue samples in ice-cold 0.4 M PCA.

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

Mix an aliquot of the supernatant with the OPA derivatization reagent. The reaction is typically rapid and can be performed in the autosampler of the HPLC system.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Separate the polyamine-OPA derivatives using a gradient of a suitable mobile phase (e.g., a mixture of sodium acetate (B1210297) buffer and methanol).

-

Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of polyamine standards.

-

Determine the concentration of each polyamine in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the amount of starting material (e.g., cell number or protein concentration).

-

Conclusion

S-adenosylmethioninamine stands as a cornerstone in the biosynthesis of higher polyamines. Its production via SAMDC and its subsequent utilization by spermidine and spermine synthases are tightly controlled processes, essential for maintaining cellular polyamine homeostasis. A thorough understanding of the enzymes that govern the metabolism of S-adenosylmethioninamine is critical for researchers and drug development professionals. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for investigating this vital metabolic pathway and for the development of novel therapeutic strategies targeting polyamine metabolism.

References

- 1. medipol.edu.tr [medipol.edu.tr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assay of mammalian S-adenosylmethionine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stereochemistry and kinetic isotope effects in the decarboxylation of S-adenosylmethionine catalyzed by the pyruvyl enzyme, S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. web.stanford.edu [web.stanford.edu]

- 11. researchgate.net [researchgate.net]

- 12. Mechanistic Studies of Human Spermine Oxidase: Kinetic Mechanism and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay of Deoxyhypusine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]

- 16. Enhancing Human Spermine Synthase Activity by Engineered Mutations | PLOS Computational Biology [journals.plos.org]

- 17. Spermidine synthase - Wikipedia [en.wikipedia.org]

- 18. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bowdish.ca [bowdish.ca]

- 20. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Assay of spermidine and spermine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Adenosylmethioninamine: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-adenosylmethioninamine, also known as decarboxylated S-adenosylmethionine (dcSAM), is a critical intermediate in the biosynthesis of polyamines, a class of aliphatic polycations essential for cell growth, differentiation, and survival. Its discovery and initial characterization were pivotal in elucidating the intricate pathways of polyamine metabolism. This technical guide provides an in-depth overview of the seminal research that identified S-adenosylmethioninamine, established its biochemical properties, and detailed the enzymatic machinery responsible for its synthesis.

Discovery and Core Function

The existence of S-adenosylmethioninamine was first postulated and subsequently confirmed through the pioneering work of Herbert and Celia Tabor in the mid-20th century. Their research on polyamine biosynthesis in Escherichia coli revealed that the aminopropyl group required for the conversion of putrescine to spermidine (B129725) was derived from S-adenosylmethionine (SAM). This led to the discovery of a novel enzyme, S-adenosylmethionine decarboxylase (AdoMetDC), which catalyzes the decarboxylation of SAM to form S-adenosylmethioninamine.[1][2] This molecule then serves as the exclusive aminopropyl donor for the synthesis of spermidine and subsequently spermine (B22157), catalyzed by spermidine synthase and spermine synthase, respectively.

Initial Characterization of S-Adenosylmethionine Decarboxylase (AdoMetDC)

The initial characterization of AdoMetDC was crucial for understanding the production of S-adenosylmethioninamine. Early studies focused on enzymes isolated from microbial sources like E. coli and yeast, as well as from mammalian tissues.

Biochemical Properties of AdoMetDC

Key biochemical parameters of AdoMetDC were established in these early investigations, providing a quantitative understanding of its function.

| Property | E. coli AdoMetDC | Yeast (Saccharomyces cerevisiae) AdoMetDC | Rat Liver AdoMetDC | Reference(s) |

| Optimal pH | ~7.4 | ~7.5 | ~7.5 | [3] |

| Km for SAM | 0.05 mM | 0.09 mM (in presence of putrescine) | 0.05 mM | [3][4] |

| Activator | Divalent cations (e.g., Mg²⁺) | Putrescine | Putrescine | [1][4] |

| Ka for Putrescine | Not applicable | 0.012 mM | Not explicitly determined in early studies | [4] |

| Cofactor | Covalently bound pyruvate | Covalently bound pyruvate | Covalently bound pyruvate | [1] |

Table 1: Biochemical Properties of S-Adenosylmethionine Decarboxylase from Various Sources in Early Studies. This table summarizes the key kinetic and biochemical parameters of AdoMetDC as determined in the initial characterization experiments.

Signaling and Biosynthetic Pathways

The central role of S-adenosylmethioninamine is in the polyamine biosynthetic pathway. The following diagrams illustrate this pathway and the logical flow of its discovery.

References

- 1. pnas.org [pnas.org]

- 2. Herbert Tabor, 1918–2020: Polyamines, NIH, and the JBC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionine adenosyltransferase (S-adenosylmethionine synthetase) and S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Journal of Biological Chemistry after seventy-five years - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Function of S-adenosylmethioninamine in Cellular Proliferation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-adenosylmethioninamine, or decarboxylated S-adenosylmethionine (dcSAM), is a critical metabolite exclusively dedicated to the biosynthesis of polyamines. Produced from its precursor S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (SAMDC), dcSAM serves as the sole aminopropyl group donor for the synthesis of spermidine (B129725) and spermine (B22157). These polyamines are indispensable for eukaryotic cell proliferation, playing crucial roles in cell cycle progression, DNA and RNA synthesis, and protein translation. The synthesis of dcSAM is a rate-limiting and tightly regulated step, making SAMDC a key control point in the pathway and an attractive target for therapeutic intervention in proliferative diseases such as cancer. This guide provides an in-depth technical overview of the function of dcSAM, the regulation of its synthesis, its ultimate role in cellular proliferation via polyamines, and key experimental protocols for its study.

Introduction to S-adenosylmethionine and Polyamines

S-adenosylmethionine (SAM) is a universal methyl group donor involved in the methylation of DNA, RNA, proteins, and lipids.[1][2] Beyond its role in methylation, SAM is also a precursor for two other critical metabolic pathways: transsulfuration and polyamine synthesis.[1][3] The commitment of SAM to the polyamine pathway is an irreversible step catalyzed by S-adenosylmethionine decarboxylase (SAMDC), also known as AdoMetDC.[4] This enzyme converts SAM to S-adenosylmethioninamine (dcSAM), a molecule whose sole known biological function is to provide the aminopropyl groups necessary for the synthesis of the higher polyamines, spermidine and spermine.[4][5]

Polyamines—primarily putrescine, spermidine, and spermine—are small, polycationic aliphatic amines found in virtually all living cells.[4] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins. These interactions are fundamental to their roles in cellular processes. Elevated polyamine levels are a hallmark of rapidly proliferating cells, and their depletion results in the inhibition of cell growth.[6] Consequently, the polyamine biosynthesis pathway is a critical regulator of cellular proliferation.

The Central Role of S-adenosylmethioninamine (dcSAM) in Polyamine Biosynthesis

The synthesis of polyamines is a highly conserved and stepwise process. The pathway begins with the formation of the diamine putrescine from ornithine, a reaction catalyzed by ornithine decarboxylase (ODC). Concurrently, SAM is decarboxylated by SAMDC to produce dcSAM.[5] The pathway then proceeds as follows:

-

Spermidine Synthesis: Spermidine synthase transfers an aminopropyl group from dcSAM to one of the primary amino groups of putrescine, forming spermidine and releasing 5'-methylthioadenosine (MTA) as a byproduct.[1]

-

Spermine Synthesis: Spermine synthase subsequently transfers a second aminopropyl group from another molecule of dcSAM to the remaining primary amino group of spermidine, yielding spermine and another molecule of MTA.[1]

The intracellular concentration of dcSAM is kept extremely low, indicating that its synthesis via SAMDC is the rate-limiting step in the production of spermidine and spermine.[4][5] This tight control ensures that the flux through the polyamine pathway is precisely matched to the cell's proliferative needs.

Regulation of the Polyamine Synthesis Pathway

The activity of SAMDC is intricately regulated to control polyamine levels. This regulation occurs at multiple levels, including transcription, translation, and protein stability, and is highly responsive to intracellular polyamine concentrations.

-

Transcriptional Regulation: The levels of SAMDC mRNA can be modulated by cellular polyamine content. Depletion of spermidine has been shown to increase the amount of SAMDC mRNA.[7][8] This suggests a negative feedback loop where low spermidine levels signal the need for increased enzyme synthesis.

-

Translational Regulation: A key control mechanism for mammalian SAMDC involves a small upstream open reading frame (uORF) in the 5' untranslated region of its mRNA.[9] The translation of this uORF is modulated by polyamine levels. High polyamine concentrations promote the translation of the uORF, which in turn inhibits the translation of the main coding sequence for SAMDC, thus reducing enzyme production.

-

Post-translational Processing: SAMDC is synthesized as an inactive proenzyme that must undergo an autocatalytic cleavage event.[4][5] This self-processing reaction generates the active enzyme, which consists of two subunits, and forms the essential pyruvate (B1213749) prosthetic group required for its decarboxylase activity.[4][5]

-

Feedback Inhibition: The end-products of the pathway, particularly spermine, are potent repressors of SAMDC activity.[8] Depleting cells of spermine leads to a significant increase in SAMDC protein levels and activity.[7] This feedback mechanism ensures that polyamine synthesis is shut down when cellular pools are sufficient.

The Function of Polyamines in Cellular Proliferation

The requirement for dcSAM in cell proliferation is indirect; its importance lies in its role as the precursor to spermidine and spermine. These polyamines influence nearly every stage of cell growth.

Cell Cycle Progression

Polyamine biosynthesis is tightly linked to the cell cycle. The activities of both ODC and SAMDC are very low in quiescent (G0) cells but increase dramatically as cells are stimulated to enter the cell cycle.[6][10] Two distinct peaks of activity are observed: one at the G1/S transition and a second during the late S and G2 phases.[6][10][11] Depletion of polyamines, often achieved using inhibitors of ODC or SAMDC, causes cells to arrest in the G1 and G2-M phases of the cell cycle.[12] This demonstrates that adequate polyamine levels are necessary checkpoints for transitioning through these phases.

DNA and RNA Synthesis and Stability

Rapidly proliferating cells must replicate their genome accurately and efficiently. Polyamines are essential for optimal rates of DNA synthesis.[11][13] Experiments using the SAMDC inhibitor methylglyoxal (B44143) bis(guanylhydrazone) (MGBG) showed that while cells could enter S-phase, the rate of DNA replication (measured by thymidine (B127349) incorporation) was significantly inhibited.[13] This inhibition was reversible by the addition of exogenous spermidine or spermine.[13] The polycationic nature of polyamines allows them to bind to the negatively charged phosphate (B84403) backbone of DNA, helping to condense and stabilize its structure. It has also been proposed that polyamines protect replicating DNA from damage by quenching reactive oxygen species.[14][15]

Protein Synthesis and Post-translational Modifications

Polyamines also play a role in protein synthesis. They can facilitate the binding of mRNA to ribosomes and aid in the fidelity of translation. Furthermore, spermidine is the precursor for a unique post-translational modification: the formation of hypusine on eukaryotic translation initiation factor 5A (eIF5A). This modification is essential for the function of eIF5A in promoting the translation of specific mRNAs, including those involved in cell proliferation.

Quantitative Analysis of the dcSAM-Polyamine Axis

The following tables summarize key quantitative findings related to the polyamine pathway and cell proliferation.

Table 1: Effect of SAMDC Inhibition on DNA Synthesis

| Cell Type | Treatment | Effect on DNA Synthesis | Reference |

|---|

| Concanavalin A-activated lymphocytes | Methylglyoxal bis(guanylhydrazone) (MGBG) | ~60% inhibition of [³H]thymidine incorporation |[13] |

Table 2: Relative Changes in dcSAM and Polyamine Levels

| Cell Condition | Analyte | Relative Change | Reference |

|---|---|---|---|

| Treatment with DFMO (ODC inhibitor) | dcSAM | Levels can become 3- to 4-fold greater than SAM levels | [2] |

| Progression through cell cycle | Polyamine levels (total) | Approximately double during the cell cycle | [6][10] |

| Mitogen stimulation of quiescent cells | SAMDC activity | Rapid and significant increase from very low basal levels |[6] |

Key Experimental Methodologies

Studying the role of dcSAM and polyamines in proliferation requires robust quantitative methods.

Measurement of S-adenosylmethionine Decarboxylase (SAMDC) Activity

This assay quantifies the rate of SAM decarboxylation by measuring the release of ¹⁴CO₂ from a radiolabeled substrate.[16]

Protocol:

-

Protein Extraction: Homogenize cells or tissues in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors and DTT) on ice. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Mixture: Prepare a reaction mixture in a sealable tube containing assay buffer (e.g., phosphate buffer, pH 7.5), EDTA, putrescine (as an allosteric activator for some SAMDC orthologs), and the cell extract.

-

Initiation: Start the reaction by adding S-adenosyl-L-[carboxyl-¹⁴C]methionine to the mixture. Immediately seal the tube. A small piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or NaOH) should be suspended above the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The enzymatic reaction will release ¹⁴CO₂.

-

Termination and Trapping: Stop the reaction by injecting a strong acid (e.g., perchloric acid or trichloroacetic acid), which also facilitates the release of all dissolved CO₂ from the solution. Allow the tubes to sit for an additional period (e.g., 60 minutes) to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

-

Quantification: Remove the filter paper and place it in a scintillation vial with a suitable scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the enzyme activity based on the measured radioactivity, the specific activity of the substrate, the amount of protein used, and the incubation time. Express results as pmol CO₂ released/min/mg protein.

Quantification of Intracellular Polyamines by HPLC

This method allows for the separation and quantification of putrescine, spermidine, and spermine after chemical derivatization to make them detectable by UV or fluorescence.[17][18]

Protocol:

-

Sample Preparation: Harvest a known number of cells. Add ice-cold 0.2 M perchloric acid (PCA) to lyse the cells and precipitate proteins. Add a known amount of an internal standard (e.g., 1,7-diaminoheptane). Vortex and incubate on ice.

-

Extraction: Centrifuge at high speed to pellet the precipitate. The supernatant contains the polyamines.

-

Derivatization: Transfer the supernatant to a new tube. Add a saturated solution of sodium carbonate to make the solution alkaline. Add the derivatizing agent (e.g., dansyl chloride in acetone). Vortex and incubate in a water bath (e.g., 70°C) in the dark for 1 hour.[17][18]

-

Cleanup: Add proline to react with excess dansyl chloride. Extract the dansylated polyamines into an organic solvent like toluene (B28343) by vigorous vortexing, followed by centrifugation to separate the phases.

-

Analysis: Evaporate the organic phase to dryness under nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile). Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

-

Quantification: Separate the derivatized polyamines using a solvent gradient (e.g., acetonitrile-water). Identify and quantify peaks by comparing their retention times and areas to those of known standards. Normalize results to the cell number or total protein content.

Assessment of Cellular Proliferation

The effect of modulating the dcSAM-polyamine pathway on cell growth can be assessed using several standard assays.

-

MTT/XTT Assay (Metabolic Activity):

-

Seed cells in a 96-well plate and treat with the compound of interest (e.g., a SAMDC inhibitor).

-

After the desired incubation period (e.g., 24-72 hours), add MTT or XTT reagent to each well.

-

Incubate for 2-4 hours to allow viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

-

If using MTT, add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.

-

-

BrdU Incorporation Assay (DNA Synthesis):

-

Culture and treat cells as above.

-

During the final hours of incubation (e.g., 2-4 hours), add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, to the culture medium.

-

BrdU will be incorporated into the DNA of cells undergoing S-phase.

-

Fix the cells, permeabilize them, and treat with a nuclease to expose the incorporated BrdU.

-

Detect the BrdU using a specific primary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Add a substrate to generate a colorimetric or fluorescent signal and quantify using a plate reader or microscope. This provides a direct measure of DNA synthesis.

-

Implications for Drug Development

The absolute requirement of polyamines for cell proliferation and the high activity of the biosynthetic pathway in cancer cells make it a prime target for anti-cancer drug development.[5] Because SAMDC is the rate-limiting enzyme, its inhibition is a particularly attractive strategy. Inhibitors of SAMDC can deplete the cellular pools of spermidine and spermine, leading to cell cycle arrest and inhibition of tumor growth. The development of potent and specific SAMDC inhibitors remains an active area of research for novel chemotherapeutic agents.

Conclusion

S-adenosylmethioninamine (dcSAM) stands at a critical metabolic crossroads, committing its precursor, SAM, to the synthesis of polyamines. While dcSAM itself has no other known function, its generation is the rate-limiting step for producing the spermidine and spermine that are essential for cell cycle progression and DNA replication. The intricate regulation of its synthesis and the profound anti-proliferative effects observed when its production is blocked underscore its central importance in cell growth. A thorough understanding of this pathway continues to provide valuable insights for researchers and opportunities for the development of targeted therapies against proliferative diseases.

References

- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 2. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. portlandpress.com [portlandpress.com]

- 5. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Structure and regulation of mammalian S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of S-adenosylmethionine decarboxylase activity by alterations in the intracellular polyamine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Translational regulation of the plant S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. portlandpress.com [portlandpress.com]

- 12. Drugs affecting the cell cycle via actions on the polyamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. A proposed function for spermine and spermidine: protection of replicating DNA against damage by singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitoring ODC activity and polyamines in Bachmann-Bupp syndrome patient biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads of S-adenosylmethioninamine in Prokaryotes: A Technical Guide

An In-depth Exploration of the Synthesis, Utilization, and Regulation of a Key Polyamine Precursor for Researchers, Scientists, and Drug Development Professionals.

S-adenosylmethioninamine (dcSAM), a decarboxylated derivative of S-adenosylmethionine (SAM), stands as a central metabolic intermediate in prokaryotes, primarily serving as the aminopropyl group donor for the biosynthesis of higher polyamines such as spermidine (B129725) and spermine (B22157). The metabolic fate of dcSAM is intricately regulated and directly impacts cellular growth, differentiation, and survival. This technical guide provides a comprehensive overview of the synthesis, enzymatic utilization, and regulation of dcSAM metabolism in prokaryotic organisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis of S-adenosylmethioninamine

The sole route for the synthesis of dcSAM in prokaryotes is the decarboxylation of S-adenosylmethionine (SAM), a reaction catalyzed by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), also known as SAMDC (EC 4.1.1.50).[1][2] This enzymatic step is a critical control point in the polyamine biosynthetic pathway.

S-adenosylmethionine Decarboxylase (AdoMetDC)

Prokaryotic AdoMetDC enzymes are typically classified as Class I enzymes, which are distinct from the Class II enzymes found in eukaryotes.[1][3] These enzymes are unique in that they utilize a covalently bound pyruvoyl group as a prosthetic group for catalysis, rather than the more common pyridoxal (B1214274) 5'-phosphate (PLP).[4][5] The pyruvoyl group is generated through an autocatalytic post-translational modification of a proenzyme, where an internal serine residue is cleaved.[6][7]

The synthesis of S-adenosylmethioninamine from S-adenosylmethionine is a critical step in polyamine biosynthesis. The enzyme responsible, S-adenosylmethionine decarboxylase, converts SAM into dcSAM and carbon dioxide.

The Primary Metabolic Fate: Polyamine Synthesis

The principal metabolic role of dcSAM in prokaryotes is to serve as the donor of an aminopropyl group for the synthesis of spermidine and spermine. This process is catalyzed by a class of enzymes known as aminopropyltransferases.

Spermidine Synthase (SpeE)

Spermidine synthase (EC 2.5.1.16) catalyzes the transfer of the aminopropyl group from dcSAM to putrescine, yielding spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[3][8][9] Kinetic studies on Escherichia coli spermidine synthase suggest a Ping-Pong reaction mechanism.

Spermine Synthase (SpmS)

In prokaryotes that produce spermine, spermine synthase (EC 2.5.1.22) facilitates the transfer of a second aminopropyl group from dcSAM to spermidine, resulting in the formation of spermine and another molecule of MTA.

The metabolic pathway initiated by S-adenosylmethioninamine is central to the production of essential polyamines. S-adenosylmethioninamine donates an aminopropyl group to putrescine to form spermidine, a reaction catalyzed by spermidine synthase. Subsequently, spermine synthase can catalyze the addition of another aminopropyl group from a second molecule of S-adenosylmethioninamine to spermidine, yielding spermine. Both reactions release 5'-methylthioadenosine (MTA) as a byproduct.

Degradation and Salvage Pathways

While the primary fate of the aminopropyl group of dcSAM is its incorporation into polyamines, the remaining 5'-methylthioadenosine (MTA) moiety undergoes further metabolism through salvage pathways. There is currently no direct evidence for a dedicated degradative pathway for the intact dcSAM molecule in prokaryotes. Instead, the focus is on the recycling of its byproducts.

The MTA generated from polyamine synthesis is a potent inhibitor of spermidine and spermine synthases and must be removed.[10] In many bacteria, MTA is salvaged back into methionine and adenine (B156593) through a series of enzymatic steps, thus conserving cellular resources.[8][11][12] This pathway typically involves the enzyme MTA phosphorylase, which cleaves MTA into adenine and 5-methylthioribose-1-phosphate.[10]

Regulation of S-adenosylmethioninamine Metabolism

The intracellular concentration of dcSAM is kept extremely low, indicating that its synthesis is tightly regulated to match the cellular demand for polyamines.[13] This regulation occurs at multiple levels, including transcriptional control of the biosynthetic enzymes and post-translational modifications.

Transcriptional Regulation

In many bacteria, the genes encoding AdoMetDC (speD) and spermidine synthase (speE) are organized in an operon, allowing for their coordinated expression. The expression of these genes can be influenced by various cellular signals, including the intracellular concentrations of polyamines themselves, often through feedback inhibition mechanisms.

Post-Translational and Allosteric Regulation

The activity of AdoMetDC can be allosterically regulated.[14][15] For instance, in some prokaryotes, the activity of AdoMetDC is stimulated by putrescine, the substrate for the subsequent enzyme in the pathway, spermidine synthase. This feed-forward activation ensures that the production of dcSAM is coupled to the availability of its acceptor molecule. Additionally, both AdoMetDC and the aminopropyltransferases can be subject to product inhibition by MTA.[10]

Quantitative Data on Enzyme Kinetics

Quantitative understanding of the enzymes involved in dcSAM metabolism is crucial for modeling metabolic flux and for designing targeted inhibitors. The following table summarizes available kinetic parameters for key enzymes in prokaryotic dcSAM metabolism.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Specific Activity | Reference |

| S-adenosylmethionine Decarboxylase | Thermus thermophilus | S-adenosylmethionine | 18 ± 2 | 0.11 ± 0.01 | - | |

| Spermidine Synthase | Escherichia coli | Decarboxylated SAM | 1.8 | - | 1.3 µmol/min/mg | |

| Spermidine Synthase | Escherichia coli | Putrescine | 230 | - | - |

Note: Comprehensive kinetic data for prokaryotic AdoMetDCs are limited in the literature.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is fundamental to studying dcSAM metabolism.

Assay for S-adenosylmethionine Decarboxylase Activity (Radiometric Method)

This assay measures the release of 14CO2 from S-adenosyl-L-[carboxyl-14C]methionine.[16][17]

Materials:

-

S-adenosyl-L-[carboxyl-14C]methionine

-

Enzyme extract or purified AdoMetDC

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 2.5 mM DTT and 1 mM EDTA)

-

Scintillation vials containing a CO2 trapping agent (e.g., hyamine hydroxide)

-

Trichloroacetic acid (TCA) to stop the reaction

-

Scintillation cocktail

Procedure:

-

Prepare reaction mixtures in sealed vials containing the assay buffer and enzyme preparation.

-

Initiate the reaction by adding S-adenosyl-L-[carboxyl-14C]methionine.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction by injecting TCA.

-

Continue incubation to allow for the complete trapping of the released 14CO2 by the trapping agent.

-

Measure the radioactivity in the trapping agent using a scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.

A general workflow for a radiometric assay of S-adenosylmethionine decarboxylase involves the preparation of the reaction mixture, initiation of the enzymatic reaction with a radiolabeled substrate, incubation, termination of the reaction, and subsequent measurement of the radioactive product.

Quantification of Polyamines by HPLC

This method involves the derivatization of polyamines with a fluorescent tag, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bacterial cell pellets

-

Perchloric acid (PCA) for extraction

-

Dansyl chloride for derivatization

-

Proline to quench the reaction

-

Toluene (B28343) for extraction of dansylated polyamines

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Extraction: Resuspend bacterial cell pellets in PCA and lyse the cells (e.g., by sonication or bead beating). Centrifuge to remove cell debris.

-

Derivatization: Mix the supernatant with dansyl chloride in an alkaline buffer and incubate to allow for the derivatization of primary and secondary amines.

-

Quenching and Extraction: Add proline to react with excess dansyl chloride. Extract the dansylated polyamines into toluene.

-

HPLC Analysis: Inject the toluene phase into the HPLC system. Separate the dansylated polyamines using a suitable gradient of solvents (e.g., acetonitrile (B52724) and water).

-

Quantification: Detect the fluorescent derivatives and quantify the concentrations of individual polyamines by comparing their peak areas to those of known standards.

The workflow for quantifying polyamines by HPLC begins with the extraction of polyamines from bacterial cells, followed by their derivatization with a fluorescent agent. The derivatized polyamines are then extracted and analyzed by HPLC for separation and quantification.

Conclusion and Future Directions

The metabolic fate of S-adenosylmethioninamine in prokaryotes is predominantly channeled towards the synthesis of essential polyamines. The key enzyme, AdoMetDC, represents a critical regulatory node, and its unique pyruvoyl-dependent mechanism offers a potential target for the development of novel antimicrobial agents. While the core pathway is well-established, several areas warrant further investigation. A more comprehensive understanding of the kinetic properties of AdoMetDC from a wider range of prokaryotic species is needed. Furthermore, the direct degradation pathways for dcSAM, if they exist, remain to be elucidated. Finally, a deeper exploration of the transcriptional and post-translational regulatory networks governing dcSAM metabolism will provide a more complete picture of how prokaryotes maintain polyamine homeostasis in response to diverse environmental cues. This knowledge will be invaluable for researchers in microbiology, biochemistry, and drug development.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Structural biology of S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. Structural and mechanistic properties of E. coli adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-adenosylmethionine decarboxylase of Escherichia coli. Studies on the covalently linked pyruvate required for activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for 5'-Methylthioadenosine (HMDB0001173) [hmdb.ca]

- 9. apexbt.com [apexbt.com]

- 10. Methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A bifunctional salvage pathway for two distinct S-adenosylmethionine byproducts that is widespread in bacteria, including pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]

- 13. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and assay of allosteric regulators of S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Allosteric regulation - Wikipedia [en.wikipedia.org]

- 16. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on S-adenosylmethioninamine as a Precursor for Spermidine and Spermine

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the biosynthesis of the polyamines spermidine (B129725) and spermine (B22157) from their common precursor, S-adenosylmethioninamine (dcSAM). It includes detailed descriptions of the enzymatic steps, regulatory mechanisms, quantitative data on enzyme kinetics, and established experimental protocols. Visual diagrams are provided to illustrate key pathways and workflows.

Introduction: The Central Role of Polyamines

Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating their structure and function.[2][3] The intracellular concentrations of polyamines are meticulously regulated through a balance of biosynthesis, catabolism, and transport. Dysregulation of polyamine metabolism is implicated in various diseases, most notably cancer, making the enzymes in these pathways significant targets for therapeutic intervention.[4][5]

This guide focuses on the critical latter stages of polyamine biosynthesis: the conversion of S-adenosylmethioninamine (dcSAM) into spermidine and spermine. This process is central to providing the higher polyamines necessary for cellular function.

The Biosynthetic Pathway: From Methionine to Spermine

The journey to spermidine and spermine begins with the essential amino acid methionine and involves several key enzymatic steps. The central molecule, S-adenosylmethioninamine (dcSAM), serves as the aminopropyl group donor for the synthesis of both spermidine and spermine.[6][7]

Formation of S-adenosylmethionine (SAM)

The pathway initiates with the activation of methionine to form S-adenosylmethionine (SAM), a universal methyl group donor in numerous biological reactions.[8][9] This reaction is catalyzed by SAM synthetase (methionine adenosyltransferase).

The Rate-Limiting Step: Decarboxylation of SAM to dcSAM

The commitment of SAM to the polyamine biosynthetic pathway is a critical regulatory point. S-adenosylmethionine decarboxylase (AdoMetDC or AMD1) catalyzes the irreversible decarboxylation of SAM to produce S-adenosylmethioninamine (dcSAM).[10][11] This step is often the rate-limiting step in the synthesis of higher polyamines. Unlike many other amino acid decarboxylases, AdoMetDC utilizes a pyruvoyl cofactor, which is generated through an autocatalytic post-translational cleavage of a proenzyme.[10][12] The activity of AMD1 is tightly regulated by cellular polyamine levels.[13]

Synthesis of Spermidine

Spermidine synthase (SRM) then catalyzes the transfer of the aminopropyl group from dcSAM to putrescine, forming spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[14][15] Putrescine itself is derived from the decarboxylation of ornithine by ornithine decarboxylase (ODC).[16] SRM exhibits high specificity for its substrates.[15]

Synthesis of Spermine

Finally, spermine synthase (SMS) facilitates the transfer of a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine and another molecule of MTA.[14][17] This completes the synthesis of the major polyamines.

The overall biosynthetic pathway is a highly regulated and interconnected process, ensuring that the cellular levels of these critical molecules are maintained within a narrow range.

Below is a graphical representation of the spermidine and spermine biosynthetic pathway.

Caption: Biosynthesis of Spermidine and Spermine from precursors.

Quantitative Data on Key Enzymes

The efficiency and regulation of spermidine and spermine synthesis are dictated by the kinetic properties of the enzymes involved. The following table summarizes key kinetic parameters for S-adenosylmethionine decarboxylase, spermidine synthase, and spermine synthase from various sources.

| Enzyme | Organism/Cell Line | Substrate(s) | K_m_ (µM) | V_max_ (units) | Reference |

| S-Adenosylmethionine Decarboxylase (AMD1) | Walker carcinoma cells | S-Adenosylmethionine | 100 | 0.053 (pmol/min/mg protein) | [5] |

| Spermidine Synthase (SRM) | Human erythrocytes | Putrescine | 21 | 6.52 x 10⁻⁷ (µmol/min/mg) | [5] |

| Human erythrocytes | Spermidine | 12.5 | 1.36 x 10⁻⁶ (µmol/min/mg) | [5] | |

| Spermine Synthase (SMS) | Bovine brain | Spermidine | 60 | Not specified | [17] |

| Bovine brain | Decarboxylated S-adenosylmethionine | 0.1 | Not specified | [17] | |

| Spermidine/Spermine N¹-acetyltransferase (SSAT) | Rat liver | Spermidine | 130 | 1.3 (nmol/min/mg) | [5] |

| Rat liver | Spermine | 30 | Not specified | [5] |

Experimental Protocols

Accurate quantification of the substrates, products, and enzyme activities within the polyamine biosynthetic pathway is crucial for research and drug development. This section provides detailed methodologies for key experiments.

Quantification of Polyamines (Putrescine, Spermidine, and Spermine) by HPLC

This protocol describes the analysis of polyamines in biological samples after derivatization with dansyl chloride.

Materials:

-

Perchloric acid (PCA), 0.4 M

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate

-

Polyamine standards (putrescine, spermidine, spermine)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Sample Preparation: Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.4 M PCA. Centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate proteins.

-

Derivatization:

-

To 100 µL of the supernatant (or standard solution), add 200 µL of saturated sodium carbonate.

-

Add 400 µL of dansyl chloride solution.

-

Vortex and incubate in the dark at 60°C for 1 hour.

-

-

Extraction:

-

Add 500 µL of toluene to the reaction mixture.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried residue in 100-200 µL of the mobile phase.

-

Inject an appropriate volume onto the HPLC column.

-

Use a gradient elution program, for example: 0–5 min: 95% A/5% B; 5–15 min: 70% A/30% B; 15–25 min: 50% A/50% B; 25–30 min: 10% A/90% B, where A is water and B is acetonitrile (B52724).[18]

-

Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 515 nm.

-

-

Quantification: Generate a standard curve using known concentrations of polyamine standards and calculate the concentrations in the samples.

The workflow for this protocol is illustrated below.

Caption: HPLC workflow for polyamine quantification.

Quantification of S-adenosylmethionine (SAM) and S-adenosylmethioninamine (dcSAM) by LC-MS/MS

This protocol outlines a highly sensitive and specific method for the simultaneous quantification of SAM and its decarboxylated form, dcSAM, using liquid chromatography-tandem mass spectrometry.

Materials:

-

Perchloric acid (PCA), 0.4 M

-

Stable isotope-labeled internal standards (e.g., ²H₃-SAM)

-

LC-MS/MS system with a suitable column (e.g., Hypercarb)[19]

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or cell pellets in ice-cold 0.4 M PCA.

-

Add a known amount of the stable isotope-labeled internal standard.

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample extract onto the LC system.

-

Use a suitable chromatographic method to separate SAM and dcSAM. A gradient elution with a mobile phase consisting of aqueous formic acid and an organic solvent like acetonitrile is common.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analytes and their internal standards.

-

-

Data Analysis:

S-adenosylmethionine Decarboxylase (AMD1) Activity Assay

This assay measures the rate of CO₂ release from [carboxyl-¹⁴C]-S-adenosylmethionine.

Materials:

-

[carboxyl-¹⁴C]-S-adenosylmethionine

-

Cell or tissue extract

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 2.5 mM dithiothreitol (B142953) and 1 mM EDTA)

-

Scintillation vials and cocktail

Procedure:

-

Reaction Setup:

-

In a sealed reaction vessel, combine the cell or tissue extract with the assay buffer.

-

Initiate the reaction by adding a known amount of [carboxyl-¹⁴C]-S-adenosylmethionine.

-

-

CO₂ Trapping:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

The released ¹⁴CO₂ is trapped on a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) placed in a center well within the sealed vessel.

-

-

Measurement:

-

Stop the reaction by injecting a strong acid (e.g., 1 M HCl).

-

Transfer the filter paper to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Calculation: Calculate the enzyme activity based on the amount of ¹⁴CO₂ produced per unit time per amount of protein in the extract.

Regulation of the Pathway

The biosynthesis of spermidine and spermine is tightly regulated to maintain cellular polyamine homeostasis. This regulation occurs at multiple levels, including transcriptional, translational, and post-translational modifications of the key enzymes.

-

Feedback Inhibition: High levels of spermidine and spermine can feedback inhibit both ODC and AMD1 activity.[13] For ODC, this is mediated by the induction of antizyme, which binds to ODC and targets it for proteasomal degradation.[16] Elevated spermine levels can also inhibit the activity of AMD1.[6]

-

Transcriptional and Translational Control: The expression of both ODC and AMD1 is regulated by various cellular signals. The AMD1 mRNA has a long 5' untranslated region (UTR) that is involved in its translational control.[13]

-

Substrate Availability: The availability of the precursor molecules, ornithine and SAM, is also a key determinant of the rate of polyamine synthesis. The activity of spermidine and spermine synthases is thought to be primarily regulated by the availability of their substrate, dcSAM.[21]

The intricate regulatory network governing polyamine biosynthesis is depicted in the following diagram.

Caption: Feedback regulation of key enzymes in polyamine biosynthesis.

Conclusion

S-adenosylmethioninamine is a pivotal intermediate in the biosynthesis of the essential polyamines, spermidine and spermine. The enzymes responsible for its production and utilization, particularly S-adenosylmethionine decarboxylase, are critical control points in this pathway. A thorough understanding of the biochemistry, regulation, and quantification of the components of this pathway is indispensable for researchers in cell biology and for professionals engaged in the development of therapeutic agents targeting diseases associated with dysregulated polyamine metabolism. The data and protocols presented in this guide offer a solid foundation for further investigation and innovation in this important field.

References

- 1. researchgate.net [researchgate.net]

- 2. PathWhiz [smpdb.ca]

- 3. spermine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel S-adenosyl-L-methionine decarboxylase inhibitors as potent antiproliferative agents against intraerythrocytic Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Polyamine Metabolism and Gene Methylation in Conjunction with One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyamine Metabolism and Gene Methylation in Conjunction with One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. S-adenosyl-L-methionine. A review of its pharmacological properties and therapeutic potential in liver dysfunction and affective disorders in relation to its physiological role in cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Mechanism of human S-adenosylmethionine decarboxylase proenzyme processing as revealed by the structure of the S68A mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Feedback regulation of polyamine biosynthesis: a characterization at the molecular level | Lund University [lunduniversity.lu.se]

- 14. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spermidine synthase - Wikipedia [en.wikipedia.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. uniprot.org [uniprot.org]

An In-depth Technical Guide to the Intracellular Regulation of S-adenosylmethioninamine (dcSAM) Levels

Audience: Researchers, scientists, and drug development professionals.